molecular formula C18H20FN3O2 B5812368 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5812368
M. Wt: 329.4 g/mol
InChI Key: WXDIPTMIGLJEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine, commonly known as FNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNB belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of FNB is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and physiological effects:
FNB has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are associated with improved mood and cognitive function. FNB has also been shown to decrease the levels of stress hormones such as cortisol, which are associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

FNB has several advantages as a research tool, including its high potency and selectivity for specific receptors. It can also be easily synthesized in the laboratory, making it readily available for research purposes. However, FNB also has several limitations, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize it.

Future Directions

There are several potential future directions for research on FNB. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of specific neurotransmitters in the brain. Further research is needed to fully understand the pharmacological properties of FNB and its potential applications in drug discovery and development.
In conclusion, 1-(2-fluorobenzyl)-4-(2-nitrobenzyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. While further research is needed to fully understand its pharmacological properties, FNB has the potential to be a valuable tool for studying the role of specific neurotransmitters in the brain and developing new treatments for psychiatric disorders.

Synthesis Methods

The synthesis of FNB involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 2-fluorobenzylamine with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with piperazine to obtain the final product.

Scientific Research Applications

FNB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. FNB has also been investigated for its potential use as a ligand for various receptors such as dopamine, serotonin, and adrenergic receptors.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDIPTMIGLJEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-(2-nitrobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.